molecular formula C16H21N B12002013 (2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine CAS No. 89929-53-3

(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine

Cat. No.: B12002013
CAS No.: 89929-53-3
M. Wt: 227.34 g/mol
InChI Key: MBRXZNOLPYJSPA-UHFFFAOYSA-N
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Description

N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine: is a chemical compound with the molecular formula C16H21N and a molecular weight of 227.35 g/mol . This compound is known for its unique bicyclic structure, which includes a phenyl group and a bicyclo[2.2.1]heptane moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with aniline under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced catalytic systems and controlled reaction environments to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine is unique due to its specific bicyclic structure and the presence of a phenyl group. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for various research applications .

Properties

CAS No.

89929-53-3

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1,3,3-trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine

InChI

InChI=1S/C16H21N/c1-15(2)12-9-10-16(3,11-12)14(15)17-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI Key

MBRXZNOLPYJSPA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=NC3=CC=CC=C3)C)C

Origin of Product

United States

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